molecular formula C7H5BrO3 B1339409 2-Bromo-3,6-dihydroxybenzaldehyde CAS No. 241127-72-0

2-Bromo-3,6-dihydroxybenzaldehyde

Cat. No. B1339409
M. Wt: 217.02 g/mol
InChI Key: QYNSPAPDKFXPMC-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dihydroxybenzaldehyde is a brominated derivative of benzaldehyde, a compound with a core benzene ring substituted with an aldehyde group and bromine and hydroxyl groups at specific positions. The presence of these substituents can significantly alter the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, which are closely related to 2-Bromo-3,6-dihydroxybenzaldehyde, can be achieved through several methods

Scientific Research Applications

Synthetic Applications

2-Bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to 2-Bromo-3,6-dihydroxybenzaldehyde, have been extensively used in the synthesis of various compounds with potential biological, medicinal, and material applications. These compounds have been particularly notable in the field of bromovinyl aldehyde chemistry, especially in methods utilizing palladium-catalyzed conditions (Ghosh & Ray, 2017).

Antioxidant Properties

Bromophenols, including compounds like 3-bromo-4,5-dihydroxybenzaldehyde, have demonstrated significant antioxidant properties. These compounds, isolated from marine red algae, exhibit potent DPPH radical scavenging activity, which is a measure of antioxidant potential (Li et al., 2008). Additionally, synthesized 3-bromo-4,5-dihydroxybenzaldehyde has been studied for its antioxidant activity, showing a strong scavenging effect on DPPH radical activity and suggesting its potential development as a medicinal or food antioxidant ingredient (Wang Zonghua, 2012).

Polymorphic Characteristics

A study reports a new polymorph of 2-bromo-5-hydroxy­benz­aldehyde, which is structurally related to 2-Bromo-3,6-dihydroxybenzaldehyde. This new form is significant due to its unique hydrogen bonding and significant deviation of the bromine atom from the plane of the benzene ring (Silva et al., 2004).

Catalytic Synthesis Applications

2-Bromobenzaldehydes, closely related to the compound , have been used in catalytic syntheses, such as the facile palladium-catalyzed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, demonstrating their utility in complex organic reactions (Cho et al., 2004).

Optical Properties and Reactivity

The bromine substitution in molecules like 2,3-dimethoxybenzaldehyde, which is structurally similar to 2-Bromo-3,6-dihydroxybenzaldehyde, affects their structure, reactivity, and optical properties. Bromine substitution enhances the nonlinear third-order susceptibility, making these compounds potential candidates for nonlinear optical (NLO) materials (Aguiar et al., 2022).

Anti-Inflammatory Effects

3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a related compound, has been shown to possess anti-inflammatory properties, particularly in treating conditions like atopic dermatitis. It suppresses inflammatory responses in both in vivo mouse models and in vitro macrophage studies, suggesting its potential as a therapeutic agent for allergic inflammation [(Kang et al., 2015)](https://consensus.app/papers/antiinflammatory-effect-kang/6916fd9c5f6c5158b71aabcc3fe947a0/?utm_source=chatgpt).

Safety And Hazards

The safety information for 2-Bromo-3,6-dihydroxybenzaldehyde indicates that it is classified under GHS07. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-3,6-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-7-4(3-9)5(10)1-2-6(7)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNSPAPDKFXPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575615
Record name 2-Bromo-3,6-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,6-dihydroxybenzaldehyde

CAS RN

241127-72-0
Record name 2-Bromo-3,6-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
KS Prakash, R Nagarajan - Organic letters, 2014 - ACS Publications
Mansouramycin D, a cytotoxic alkaloid was isolated from a marine Streptomyces sp. in 2009. The first, simple, and concise route to the total synthesis of Mansouramycin D is reported. …
Number of citations: 24 pubs.acs.org
S Prado, V Toum, B Saint-Joanis, S Michel, M Koch… - …, 2007 - thieme-connect.com
In the course of our work on the synthesis of analogues of the specific antimycobacterial 3, 3-dimethyl-3H-benzofuro [3, 2-f] chromene, we prepared the previously unreported 5-bromo-2…
Number of citations: 13 www.thieme-connect.com
AAA Bayazeed - 2016 - theses.ncl.ac.uk
DEM30355/A 1 is a novel bioactive natural product polyketide isolated from an Amycolatopsis bacteria. 1 shows antibacterial activity against several pathogenic Gram positive bacteria, …
Number of citations: 3 theses.ncl.ac.uk
H Ni, C Xia, Y Zhao - Medicinal Chemistry Research, 2017 - Springer
Mansouramycins are newly isolated cytotoxic isoquinoline quinones from marine organism. To find novel anticancer agents, eighteen isoquinoline quinones 7a–7r as Mansouramycins …
Number of citations: 11 link.springer.com
AM Zepeda - 2022 - search.proquest.com
In 2009 bioactive compounds from marine Streptomyces species was isolated which resulted in deriving four isoquinoline-quinone alkaloids known as Mansouramycins AD. There have …
Number of citations: 0 search.proquest.com
D Knueppel, J Yang, B Cheng, D Mans, SF Martin - Tetrahedron, 2015 - Elsevier
Total synthesis of the aglycone of IB-00208 - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF Download full issue …
Number of citations: 26 www.sciencedirect.com
J Pospíšil, C Müller, A Fürstner - Chemistry–A European …, 2009 - Wiley Online Library
Disparate sister compounds: Despite their similarity, significantly different strategies were necessary to bring the individual members of the aspercyclide family into reach. Whereas the …
K Hayashi, A Yamazoe, Y Ishibashi, N Kusaka… - Bioorganic & medicinal …, 2008 - Elsevier
The auxins, plant hormones, regulate many aspects of the growth and development of plants. Terfestatin A (TrfA), a novel auxin signaling inhibitor, was identified in a screen of …
Number of citations: 33 www.sciencedirect.com
ML Goddard, R Tabacchi - Tetrahedron letters, 2006 - Elsevier
Stereum hirsutum is a pathogenic fungus involved in ‘Esca’, a trunk wood disease of grapevine. Among the metabolites isolated from the culture medium of this fungus, frustulosin () …
Number of citations: 14 www.sciencedirect.com
B Gamez - 2020 - search.proquest.com
Natural products produced by plants, animals, and microorganisms are of significant importance in chemistry for being major sources of molecular scaffolds essential for new drug …
Number of citations: 2 search.proquest.com

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